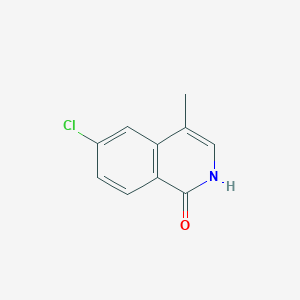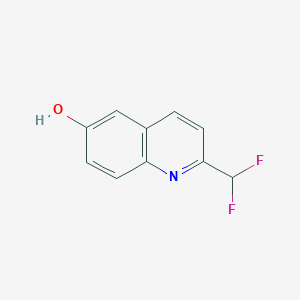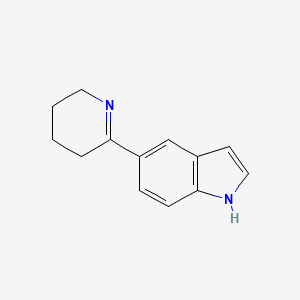
6-Chloro-7-methoxy-2,3-dihydro-1H-inden-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-クロロ-7-メトキシ-2,3-ジヒドロ-1H-インデン-1-オンは、インデノン類に属する化学化合物です。インデノン類は、ベンゼン環がシクロペンタノン環に縮合した二環式化合物です。この特定の化合物は、ベンゼン環の6位に塩素原子、7位にメトキシ基が存在することを特徴としています。
2. 製法
合成ルートと反応条件
6-クロロ-7-メトキシ-2,3-ジヒドロ-1H-インデン-1-オンの合成は、さまざまな方法によって実現できます。一般的な方法の1つは、適切な前駆体の環化を特定の条件下で行うことです。たとえば、出発物質は置換されたベンズアルデヒドであり、これはアルドール縮合、環化、それに続く塩素化とメトキシ化を含む一連の反応を起こします。
アルドール縮合: 置換されたベンズアルデヒドは、適切なケトンと塩基の存在下で反応して、中間体のアルドール生成物を形成します。
環化: アルドール生成物は環化して、インデノン構造を形成します。
塩素化とメトキシ化:
工業的製造方法
工業的な環境では、6-クロロ-7-メトキシ-2,3-ジヒドロ-1H-インデン-1-オンの製造には、高い収率と純度を確保するために最適化された反応条件が含まれる場合があります。これには、連続フローリアクターの使用、制御された温度と圧力の条件、および反応速度を向上させるための触媒の使用が含まれます。
3. 化学反応解析
反応の種類
6-クロロ-7-メトキシ-2,3-ジヒドロ-1H-インデン-1-オンは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、対応するケトンまたはカルボン酸を形成するように酸化することができます。
還元: 還元反応は、この化合物を対応するアルコールまたはアルカンに変換することができます。
置換: 塩素原子は、求核置換反応によって他の官能基に置換される可能性があります。
一般的な試薬と条件
酸化: 過マンガン酸カリウムまたは三酸化クロムなどの試薬を酸性条件下で使用します。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの試薬を使用します。
置換: アミンまたはチオールなどの求核剤を塩基の存在下で使用します。
生成される主な生成物
酸化: ケトンまたはカルボン酸の形成。
還元: アルコールまたはアルカンの形成。
置換: さまざまな官能基を含む置換されたインデノンの形成。
4. 科学研究への応用
6-クロロ-7-メトキシ-2,3-ジヒドロ-1H-インデン-1-オンは、科学研究においていくつかの応用があります。
化学: より複雑な有機分子の合成における中間体として使用されます。
生物学: 抗菌作用や抗がん作用を含む潜在的な生物活性について研究されています。
医学: さまざまな疾患における潜在的な治療効果について調査されています。
産業: 医薬品や農薬の製造に使用されます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-7-methoxy-2,3-dihydro-1H-inden-1-one can be achieved through various methods. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the starting material can be a substituted benzaldehyde, which undergoes a series of reactions including aldol condensation, cyclization, and subsequent chlorination and methoxylation.
Aldol Condensation: The substituted benzaldehyde reacts with an appropriate ketone in the presence of a base to form an intermediate aldol product.
Cyclization: The aldol product undergoes cyclization to form the indenone structure.
Chlorination and Methoxylation:
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction rates.
化学反応の分析
Types of Reactions
6-Chloro-7-methoxy-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted indenones with various functional groups.
科学的研究の応用
6-Chloro-7-methoxy-2,3-dihydro-1H-inden-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the production of pharmaceuticals and agrochemicals.
作用機序
6-クロロ-7-メトキシ-2,3-ジヒドロ-1H-インデン-1-オンの作用機序には、特定の分子標的および経路との相互作用が含まれます。たとえば、その抗菌活性は、細菌細胞膜を破壊したり、必須酵素を阻害したりする能力による可能性があります。がん研究では、アポトーシスを誘導したり、特定のシグナル伝達経路を通じて細胞増殖を阻害したりすることで効果を発揮する可能性があります。
6. 類似の化合物との比較
類似の化合物
6-クロロ-2,3-ジヒドロ-1H-インデン-1-オン: 7位にメトキシ基がありません。
7-メトキシ-2,3-ジヒドロ-1H-インデン-1-オン: 6位に塩素原子がありません。
6,7-ジメトキシ-2,3-ジヒドロ-1H-インデン-1-オン: 6位にメトキシ基が追加されています。
独自性
6-クロロ-7-メトキシ-2,3-ジヒドロ-1H-インデン-1-オンは、塩素基とメトキシ基の両方が存在するため、アナログと比較して異なる化学的および生物学的特性を付与する可能性があります。これらの置換基は、化合物の反応性、溶解性、および生物学的標的との相互作用に影響を与える可能性があります。
類似化合物との比較
Similar Compounds
6-Chloro-2,3-dihydro-1H-inden-1-one: Lacks the methoxy group at the 7th position.
7-Methoxy-2,3-dihydro-1H-inden-1-one: Lacks the chlorine atom at the 6th position.
6,7-Dimethoxy-2,3-dihydro-1H-inden-1-one: Contains an additional methoxy group at the 6th position.
Uniqueness
6-Chloro-7-methoxy-2,3-dihydro-1H-inden-1-one is unique due to the presence of both chlorine and methoxy groups, which may confer distinct chemical and biological properties compared to its analogs. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets.
特性
分子式 |
C10H9ClO2 |
|---|---|
分子量 |
196.63 g/mol |
IUPAC名 |
6-chloro-7-methoxy-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C10H9ClO2/c1-13-10-7(11)4-2-6-3-5-8(12)9(6)10/h2,4H,3,5H2,1H3 |
InChIキー |
FFSVHFMPYOBCQN-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC2=C1C(=O)CC2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Ethoxy-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11901459.png)

![2-Amino-8-chloropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B11901475.png)




![4-Chloro-1-ethyl-1H-pyrazolo[3,4-B]pyridin-5-amine](/img/structure/B11901516.png)
![2-Oxaspiro[3.3]heptan-6-ylhydrazine;dihydrochloride](/img/structure/B11901523.png)


![3-Methyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11901529.png)

